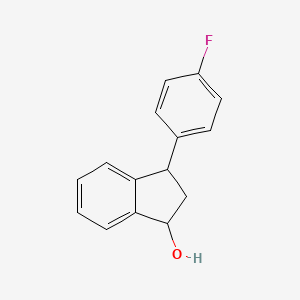

3-(4-Fluorophenyl)indan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

85721-01-3 |

|---|---|

Molecular Formula |

C15H13FO |

Molecular Weight |

228.26 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C15H13FO/c16-11-7-5-10(6-8-11)14-9-15(17)13-4-2-1-3-12(13)14/h1-8,14-15,17H,9H2 |

InChI Key |

UGJGBFDLCVVAQK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Fluorophenyl Indan 1 Ol and Analogues

Established Synthetic Pathways for Indan-1-ols and Indan-1-ones

The synthesis of 3-(4-Fluorophenyl)indan-1-ol typically involves the preparation of the corresponding indanone precursor, 3-(4-fluorophenyl)indan-1-one (B8746600), followed by its reduction.

Catalytic Approaches to Indanone Precursors

The formation of the indanone skeleton can be achieved through various catalytic methods. One common approach is the Friedel-Crafts reaction. For instance, 3-arylpropionic acids can undergo intramolecular acylation in the presence of a catalyst to yield 1-indanones. beilstein-journals.org Another versatile method involves the condensation of an aldehyde with an indanone. The synthesis of 3-(4-Fluorophenyl)indan-1-one can be achieved through the reaction of 4-fluorobenzaldehyde (B137897) with indan-1-one in the presence of a catalyst. ontosight.airesearchgate.net

Palladium-catalyzed reactions have also emerged as powerful tools for constructing the indanone core. beilstein-journals.orgresearchgate.net For example, the cyclization of 3-(2-iodoaryl)propanenitriles can be catalyzed by palladium to afford 1-indanones. beilstein-journals.org Furthermore, a palladium-catalyzed reductive cyclization of ortho-vinyl benzoic acids using formic acid as a hydrogen source provides an efficient route to 1-indanones with good to high yields and high functional group tolerance. rsc.org

| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 3-Arylpropionic acids | Tb(OTf)3 | Substituted 1-indanones | High temperature (250 °C) cyclization. | beilstein-journals.org |

| 4-Fluorobenzaldehyde and 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | NaOH in EtOH | 2-(4-Fluorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Base-catalyzed Claisen-Schmidt condensation. | researchgate.net |

| ortho-Vinyl benzoic acids | Pd(OAc)2, PCy3, Piv2O, Formic acid | 1-Indanones | Reductive cyclization with high functional group tolerance. | rsc.org |

| Unsaturated aryl iodides | Pd(OAc)2, Pyridine, n-Bu4NCl, CO | Indanones | Carbonylative cyclization under 1 atm of CO. | acs.org |

Reduction Strategies for Indan-1-ol Formation

The conversion of the ketone functionality in 3-(4-fluorophenyl)indan-1-one to the corresponding alcohol, this compound, is a critical step. Various reduction strategies are available, ranging from classical chemical reductions to more sophisticated catalytic and biocatalytic methods.

Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for the stereoselective reduction of 1-indanones. rsc.org This technique often employs chiral transition metal catalysts, such as those based on ruthenium or rhodium, with a hydrogen source like a mixture of formic acid and triethylamine. rsc.org For 3-aryl-1-indanones, ATH can achieve kinetic resolution, producing cis-3-arylindanols with high diastereoselectivity and enantioselectivity. rsc.org

Biocatalytic reductions offer an environmentally friendly alternative for producing enantiopure alcohols. Whole-cell biocatalysts, such as Lactobacillus paracasei, have been successfully used for the enantioselective reduction of 1-indanone (B140024) to (S)-1-indanol with high yield and enantiomeric excess. tandfonline.com While not specifically demonstrated for the 3-(4-fluorophenyl) derivative, this approach holds promise for the synthesis of chiral 3-substituted indanols. The selective reduction of the C=O group in 1-indanone can also be achieved using immobilized Pt-nanoparticles on SBA-15, yielding 1-indanol. researchgate.net

Novel and Asymmetric Synthesis of Fluorinated Indanol Derivatives

The demand for enantiomerically pure fluorinated compounds has driven the development of novel and asymmetric synthetic methods.

Palladium-Catalyzed Cross-Coupling Strategies for Indanone and Fluorophenyl Precursors

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis and can be applied to the formation of the C-C bond between the indanone scaffold and the fluorophenyl group. ontosight.ai While direct coupling to a pre-formed indanone at the 3-position can be challenging, strategies involving the construction of the indanone ring from precursors already bearing the fluorophenyl moiety are more common. For example, palladium-catalyzed intramolecular reductive Heck cyclization of a 2'-bromochalcone bearing a 4-fluorophenyl group can lead to the corresponding 3-(4-fluorophenyl)-1-indanone. rsc.org Another approach involves the palladium-catalyzed annulation of acyl fluorides with norbornene, which proceeds via C-F and C-H bond cleavage to form polycyclic ketones. researchgate.net

| Reaction Type | Precursors | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Reductive Heck Cyclization | 2'-Bromochalcones with a 4-fluorophenyl group | Palladium catalyst | 3-(4-Fluorophenyl)-1-indanones | rsc.org |

| Annulation of Acyl Fluorides | Acyl fluorides and norbornene | Palladium catalyst | Polycyclic ketones | researchgate.net |

One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols using Brønsted Acid and Palladium Catalysis

A significant advancement in the synthesis of chiral indanols is the development of one-pot asymmetric procedures. A notable example is the synthesis of 1-alkyl-3-methyleneindan-1-ols from 2-bromoaryl ketones. acs.orgnih.govacs.org This method combines a Brønsted acid-catalyzed enantioselective allylboration with a chiral BINOL derivative, followed by a palladium-catalyzed Mizoroki-Heck cyclization. acs.orgnih.govacs.org This one-pot sequence allows for the creation of a tertiary alcohol center with high enantiomeric ratios (up to 96:4 er). acs.orgnih.gov Although this specific protocol yields an exocyclic double bond at the 3-position, it represents a powerful strategy for the asymmetric synthesis of functionalized indan-1-ols that could potentially be adapted for the synthesis of this compound analogues.

| Step 1: Asymmetric Allylboration | Step 2: Mizoroki-Heck Cyclization | Key Features |

|---|---|---|

| Catalyst: Chiral BINOL-derived Brønsted acid | Catalyst: Palladium complex | One-pot procedure |

| Reagent: Allylboron reagent | Reactant: Product from Step 1 | High enantioselectivity |

| Substrate: 2-Bromoaryl ketone | Forms a tertiary alcohol center |

Derivatization and Functionalization Strategies of the this compound Core

The this compound core, once synthesized, can be further modified to create a diverse range of compounds. The hydroxyl group at the C-1 position and the indane backbone are amenable to various chemical transformations.

The hydroxyl group can be converted into other functional groups, such as an amino group, to produce aminoindan derivatives. For example, (R)-6-(N-methyl, N-ethyl-carbamoyloxy)-N'-propargyl-1-aminoindan is a known bioactive compound. google.com The synthesis of such compounds often involves the conversion of the indanol to a suitable leaving group followed by nucleophilic substitution with an amine. google.com

Furthermore, the indanol scaffold can serve as a chiral template for more complex structures. For instance, chiral 2-amino indanol has been used as a precursor in the asymmetric synthesis of polycyclic fluorinated proline derivatives through an intramolecular azomethine ylide cycloaddition. rsc.org This highlights the potential of using the chiral center of this compound to direct the stereochemistry of subsequent reactions. The fluorine atom on the phenyl ring also offers a site for further functionalization, although this is less commonly explored.

Advanced Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl Indan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-(4-Fluorophenyl)indan-1-ol, ¹H and ¹³C-NMR spectra provide definitive evidence for its structure by mapping the chemical environment of each proton and carbon atom.

¹H-NMR Spectroscopy: The proton NMR spectrum allows for the assignment of each hydrogen atom in the molecule. Based on analogous indanol structures, the proton at the C-1 position, bearing the hydroxyl group, is expected to appear as a double doublet due to coupling with the adjacent methylene (B1212753) protons at C-2. mdpi.com The proton at the C-3 position, which is attached to the fluorophenyl ring, would also likely present as a double doublet. The methylene protons at C-2 would exhibit complex splitting patterns (multiplets) as they are diastereotopic and couple with both the C-1 and C-3 protons. mdpi.com Aromatic protons on the indan (B1671822) ring system and the 4-fluorophenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by identifying all unique carbon atoms. The carbon atom attached to the hydroxyl group (C-1) is characteristically shifted to the 70-80 ppm region. mdpi.com The carbon bearing the 4-fluorophenyl group (C-3) and the methylene carbon (C-2) would also have distinct signals. rsc.org The presence of the fluorine atom induces characteristic splitting in the signals of the carbon atoms of the fluorophenyl ring, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) decreasing with distance from the fluorine atom. acs.org Aromatic carbons typically resonate in the 110-160 ppm range. researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted values are based on spectral data from structurally similar compounds. mdpi.comrsc.org

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1-H | ~5.2 | dd | ~75-77 |

| C2-H₂ | ~2.0-3.0 | m | ~40-43 |

| C3-H | ~4.3 | dd | ~45-48 |

| Aromatic-H (Indan) | ~7.1-7.5 | m | ~115-145 |

| Aromatic-H (Fluorophenyl) | ~7.0-7.4 | m | |

| C-F (Fluorophenyl) | - | - | ~160-163 (d, ¹JCF) |

| OH | Variable | s (broad) | - |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. mdpi.com Strong absorption bands in the aromatic region, typically around 3100-3000 cm⁻¹ (C-H stretch) and 1600-1450 cm⁻¹ (C=C stretching), would confirm the presence of the phenyl rings. rsc.org A very strong and distinct band is anticipated around 1250-1200 cm⁻¹ for the C-F stretching vibration, a key signature of the fluorophenyl group. rsc.org

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | ~3600-3200 | Strong, Broad |

| Aromatic C-H Stretch | Aryl | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | Alkane | ~2960-2850 | Medium |

| Aromatic C=C Stretch | Aryl | ~1600, ~1500, ~1450 | Medium to Strong |

| C-F Stretch | Fluoroaromatic | ~1250-1200 | Strong |

| C-O Stretch | Secondary Alcohol | ~1100-1050 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionic fragments. The molecular formula of this compound is C₁₅H₁₃FO, giving it a molecular weight of approximately 228.26 g/mol . The electron ionization (EI) mass spectrum is therefore expected to show a molecular ion peak (M⁺) at m/z = 228. chemsrc.com

The fragmentation of the molecular ion is a key diagnostic tool. chemguide.co.uk For alcohols, a common fragmentation pathway is the loss of a water molecule (H₂O), which would produce a significant peak at m/z = 210 (M-18). libretexts.org Other expected fragmentations include the cleavage of bonds adjacent to the hydroxyl-bearing carbon, leading to the loss of specific radicals and the formation of stable carbocations. savemyexams.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 228 | [C₁₅H₁₃FO]⁺ | Molecular Ion (M⁺) |

| 210 | [C₁₅H₁₁F]⁺ | Loss of H₂O from M⁺ |

| 133 | [C₉H₉O]⁺ | Cleavage and loss of fluorophenyl radical (•C₆H₄F) |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. While specific crystallographic data for this compound are not presently available in the searched literature, this technique would provide invaluable information. Since the molecule contains a chiral center at the C-1 position (and another at C-3), X-ray analysis of a single crystal would unambiguously resolve its stereochemistry (R or S configuration) and the relative orientation of the substituents (cis or trans). The analysis would also detail the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice. nih.goviucr.org

Table 4: Illustrative Crystal Data Table from X-ray Crystallography This table is a template representing the type of data that would be obtained from an X-ray diffraction experiment. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Molecular Formula | C₁₅H₁₃FO | - |

| Molecular Weight | 228.26 | - |

| Crystal System | e.g., Monoclinic | - |

| Space Group | e.g., P2₁/c | - |

| a, b, c (Å) | Unit cell dimensions | - |

| α, β, γ (°) | Unit cell angles | - |

| Volume (ų) | Unit cell volume | - |

| Z | Molecules per unit cell | - |

Hirshfeld Surface Analysis for Intermolecular Interactions

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table illustrates the type of quantitative data provided by Hirshfeld analysis, indicating the expected prevalence of different interactions. researchgate.net

| Interaction Type | Description | Predicted Contribution (%) |

|---|---|---|

| H···H | Interactions between hydrogen atoms | High |

| C···H / H···C | Van der Waals and C-H···π interactions | Significant |

| O···H / H···O | Hydrogen bonding from the alcohol group | Significant |

| F···H / H···F | Weak hydrogen bonding involving fluorine | Moderate |

| C···C | π-π stacking interactions | Low to Moderate |

Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl Indan 1 Ol Analogues

Influence of the Indanol Scaffold on Biological Efficacy

The indanol scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered ring containing a hydroxyl group, is a privileged core in medicinal chemistry. researchgate.net It is present in numerous pharmacologically active compounds and serves as a crucial building block in the synthesis of complex molecules, particularly enantiomerically pure drugs. researchgate.net The indanone moiety, a precursor to indanol, is found in natural products and is a versatile intermediate for medicinally important molecules. researchgate.net

The biological efficacy of indanol-based compounds is significantly influenced by the rigid conformation of the scaffold and the presence of the hydroxyl group. beilstein-journals.org The hydroxyl group can form critical hydrogen bonds with the active sites of enzymes or receptors, while the bicyclic system can engage in hydrophobic interactions, stabilizing the ligand-protein complex. The aminoindanol (B8576300) core, a related scaffold, has been shown to be highly efficient in organocatalysis by inducing a bifunctional activation of substrates, where the hydroxy and amino groups interact simultaneously with the reactants. beilstein-journals.org This bifunctional capability highlights the structural importance of the indanol framework in orienting substrates within a binding site to enhance reactivity and selectivity. beilstein-journals.org

Derivatives of the indanol scaffold have demonstrated a wide array of biological activities, including:

Anticancer Activity : Certain derivatives have shown potent growth inhibition in various cancer cell lines.

Antimicrobial and Antiviral Properties : The scaffold is associated with significant antimicrobial and antiviral effects. researchgate.netresearchgate.net

Neurological Applications : The indanone moiety is a key component of Donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease. researchgate.net Additionally, (S)-(+)-1-Indanol is a precursor for rasagiline, a drug used in Parkinson's disease therapy.

The versatility of the indanol core allows for the synthesis of diverse derivatives, such as indanoylindoles, which have been developed as selective cannabinoid type 2 (CB2) receptor antagonists. nih.gov The indane ring system's ability to be functionalized at various positions makes it an ideal template for developing new therapeutic agents. acs.orgresearchgate.net

Impact of the 4-Fluorophenyl Moiety on Pharmacological Profiles

The incorporation of a 4-fluorophenyl group into a molecule is a common strategy in medicinal chemistry to modulate its pharmacological profile. The fluorine atom, being the most electronegative element, imparts unique properties to the parent molecule.

Key impacts of the 4-fluorophenyl moiety include:

Enhanced Lipophilicity : The fluorine atom can increase the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This increased lipophilicity can facilitate the crossing of biological membranes.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile carbon-hydrogen bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug. nih.gov

Modulation of Electronic Properties : The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. This can affect binding affinity and selectivity for receptors or enzymes. tandfonline.com

Conformational Effects : Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a specific binding site.

Studies on various classes of compounds have demonstrated the significance of the fluorophenyl group. For example, in a series of inhibitors for human equilibrative nucleoside transporters, the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory activity. frontiersin.orgfrontiersin.org Removing the fluorine substituent reduced, though did not eliminate, the inhibitory effect on the ENT1 transporter. frontiersin.org In other studies, the 4-fluorophenyl group has been a key structural feature in compounds designed as antipsychotic agents and inhibitors of various enzymes. ontosight.ainih.gov The presence of an electron-withdrawing group like fluorine at the para-position of an aryl ring has been shown to enhance the inhibitory potency and selectivity for targets like COX-2. tandfonline.com

The following table summarizes the effects of the 4-fluorophenyl moiety on compound properties:

| Property | Impact of 4-Fluorophenyl Moiety | Reference |

| Lipophilicity | Generally increased, potentially improving membrane permeability. | |

| Metabolic Stability | Enhanced due to the high strength of the C-F bond, blocking metabolic oxidation. | nih.gov |

| Target Binding | Alters electronic distribution, potentially increasing binding affinity and selectivity through specific interactions. | tandfonline.com |

| Biological Activity | Often essential for potency; removal or replacement can significantly alter efficacy. | frontiersin.orgfrontiersin.org |

Stereochemical Considerations in 3-(4-Fluorophenyl)indan-1-ol Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the biological activity of chiral compounds like this compound. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral drug.

The this compound molecule has two chiral centers, at the C1 and C3 positions of the indan (B1671822) ring, leading to the possibility of four stereoisomers (two pairs of enantiomers). The specific spatial orientation of the hydroxyl group at C1 and the 4-fluorophenyl group at C3 is critical for determining the compound's pharmacological activity.

Key considerations include:

Enantioselective Binding : One enantiomer typically fits better into the binding site of a target protein, leading to higher affinity and potency. The other enantiomer may have lower affinity, be inactive, or even exhibit a different or undesirable activity.

Asymmetric Synthesis : The importance of stereochemistry necessitates the use of asymmetric synthesis or chiral resolution techniques to produce enantiomerically pure compounds. This allows for the evaluation of individual stereoisomers to identify the most active and selective one (the eutomer). researchgate.net

Stereochemical Influence on Efficacy : In the development of indanol derivatives, controlling the stereochemistry has been a key strategy. For example, the synthesis of (S)-(+)-1-Indanol is crucial for its use as a building block for specific enantiomerically pure drugs. The absolute configuration of amino acids in cyclopeptides, determined by methods like Marfey's analysis, is essential for their cytotoxic activity. mdpi.com

The stereochemistry of intermediates is also crucial. Efficient stereoselective routes for preparing key intermediates, such as stereoisomers of diamino-cyclohexane carboxamide, are vital for synthesizing target molecules with the correct configuration. researchgate.net The ability to control stereochemistry, for instance through base-catalyzed epimerization or Mitsunobu reactions, is a powerful tool in medicinal chemistry. researchgate.net

Effects of Peripheral Substitutions on Potency and Selectivity

Modifying the peripheral structure of a lead compound by introducing various substituents is a cornerstone of SAR studies. For this compound analogues, substitutions on either the indanol scaffold or the phenyl ring can have profound effects on potency and selectivity.

Substitutions on the Phenyl Ring :

Halogens : The position and type of halogen can be critical. In one study, replacing a fluorine at the ortho-position with a chlorine at the meta-position did not significantly change the inhibitory effect on the ENT1 transporter, indicating that the presence of a halogen was more important than its specific type or position in that case. frontiersin.org However, in other series, moving a substituent from the para-position can lead to a decrease in activity. acs.org

Trifluoromethyl (CF3) Groups : The introduction of a lipophilic trifluoromethyl group often enhances biological activity. mdpi.com In a series of antimycobacterial agents, a 3-CF3-phenylcarbamoyloxy fragment notably improved the in vitro activity compared to derivatives with methoxy (B1213986) or ethoxy groups. mdpi.com

Substitutions on the Indanol Scaffold :

Methyl Groups : The addition of a methyl group can have varied effects. In one instance, adding a methyl group at position 5 of an indene (B144670) ring conserved affinity, but adding it at position 7 caused a decrease, suggesting an unfavorable steric interaction. acs.org

Other Functional Groups : The introduction of different functional groups can fine-tune the electronic and steric properties of the molecule. For example, replacing a methyl substituent with methoxyl or hydroxyl groups can result in equivalent or sometimes improved activity and selectivity, depending on the specific interactions with the target. acs.org

The following table presents examples of how peripheral substitutions affect the activity of different molecular scaffolds.

| Scaffold/Compound Class | Substitution | Effect on Potency/Selectivity | Reference |

| Piperazine-Based Conjugates | 3-CF3-phenylcarbamoyloxy | Notably improved antimycobacterial activity. | mdpi.com |

| Benzo[b] ontosight.aioxazin-3-one Derivatives | para-Trifluoromethyl on phenyl ring | Improved β2/β1-selectivity. | acs.org |

| Indene Derivatives | Methyl group at position 7 | Caused a decrease in receptor affinity. | acs.org |

| FPMINT Analogues | Removal of fluoride (B91410) from fluorophenyl moiety | Reduced inhibitory effect on ENT1. | frontiersin.org |

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of molecules, complementing experimental studies. Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) are widely used to understand drug-receptor interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. For example, a QSAR study of imidazotetrazine prodrugs identified a specific analogue as being optimized for potency and independence from certain resistance mechanisms. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. It helps visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Docking studies have been used to understand the binding modes of various compounds, including indanol-linked 1,2,3-triazoles, and to correlate binding scores with experimental activity. researchgate.netfrontiersin.org For instance, a molecular docking model was used to simulate the binding of an inhibitor to the ENT1 transporter, revealing a binding energy that suggested a stable interaction. frontiersin.org

Density Functional Theory (DFT) : DFT is a quantum mechanical method used to study the electronic structure of molecules. It can calculate various molecular properties, or "quantum chemical parameters," such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com These parameters can be correlated with the reactivity and biological activity of the compounds. For example, DFT calculations have been used to explore the inhibition mechanism of indole (B1671886) derivatives on mild steel, correlating electronic properties with inhibitory efficiency. mdpi.com

These computational approaches allow researchers to:

Rationalize experimentally observed SAR data.

Predict the biological activity of new compounds.

Optimize lead compounds by suggesting specific structural modifications.

Gain insight into the mechanism of action at the molecular level.

The integration of computational and experimental methods accelerates the drug discovery process by providing a deeper understanding of the complex relationships between molecular structure and biological function. researchgate.netnih.gov

Computational and Theoretical Chemistry Applied to 3 4 Fluorophenyl Indan 1 Ol

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For 3-(4-Fluorophenyl)indan-1-ol, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its chemical reactivity and spectroscopic signatures.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. These calculations can also predict where electrophilic or nucleophilic attacks are most likely to occur.

Furthermore, DFT is employed to predict various spectroscopic properties. For instance, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecule's structure.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Data not available | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity and stability. |

| Dipole Moment | Data not available | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. For a flexible molecule like this compound, which has a non-planar structure, MD simulations are invaluable for exploring its conformational landscape.

These simulations model the movements of atoms and bonds within the molecule, providing insights into its preferred shapes (conformations) and the energy barriers between them. Understanding the conformational flexibility is crucial as it can significantly influence how the molecule interacts with biological targets. MD simulations can also assess the stability of different conformations in various environments, such as in a solvent or within a protein binding site.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is critical for predicting the potential biological targets of this compound.

For example, docking studies could explore its interaction with efflux pumps, which are proteins that can expel drugs from cells, contributing to drug resistance. By predicting the binding affinity and mode of interaction, researchers can assess whether this compound is likely to be a substrate for these pumps.

Similarly, docking into the ligand-binding domain of the androgen receptor could reveal its potential as a modulator of this key protein in various physiological and pathological processes. The results of docking simulations are often scored to rank potential binding poses and estimate the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that links the chemical structure of a compound to its biological activity. By developing mathematical models based on a series of related compounds, QSAR can predict the activity of new, untested molecules like this compound.

These models are built by calculating a set of molecular descriptors for each compound, which are numerical representations of its structural, physical, and chemical properties. These descriptors are then correlated with experimental biological activity data to create a predictive model. For this compound, a QSAR model could be used to estimate its potential efficacy or other biological properties based on its unique structural features.

Software and Methodological Advancements in Computational Studies

The computational investigation of this compound relies on a suite of specialized software packages. Programs like Gaussian are widely used for high-level quantum mechanical calculations, including DFT. For molecular docking, software such as AutoDock is a popular choice, offering robust algorithms for predicting ligand-protein interactions.

The continuous advancement in both software algorithms and computer hardware allows for increasingly accurate and complex simulations. These methodological improvements enable researchers to model larger systems with greater precision, providing more reliable predictions of molecular behavior and interaction.

Emerging Research Avenues and Future Perspectives for 3 4 Fluorophenyl Indan 1 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

One approach to enhancing synthetic efficiency is the development of one-pot reactions. For instance, a silver nitrate-promoted C-C coupling of 1,3-indanedione monotosylhydrazones with arylboronic acids under microwave conditions has been shown to rapidly produce 3-arylindan-1-ones, key precursors to compounds like 3-(4-Fluorophenyl)indan-1-ol. organic-chemistry.org This method significantly reduces reaction times and improves yields compared to traditional approaches. organic-chemistry.org Another innovative strategy involves the intramolecular Friedel–Crafts acylation of 3-arylpropionic acid derivatives, which can be catalyzed by metal triflates in ionic liquids under microwave irradiation, aligning with the principles of green chemistry. beilstein-journals.org

Stereocontrol is crucial as different enantiomers and diastereomers of a compound can exhibit vastly different pharmacological effects. Researchers are exploring various methods to achieve high stereoselectivity. Aldolase-catalyzed reactions are emerging as a valuable tool for the stereoselective synthesis of fluorinated molecules, offering control over the formation of fluorine-bearing stereocenters. whiterose.ac.uk Additionally, iodine(I)/iodine(III) catalysis is being used for the stereocontrolled generation of selectively fluorinated isochromans, which share structural similarities with indanols. nih.govnih.gov The use of chiral auxiliaries, such as cis-1-amino-2-indanol, is another established strategy for achieving asymmetric synthesis. mdpi.com

The table below summarizes some of the novel synthetic approaches being explored for indanol derivatives.

| Synthetic Approach | Key Features | Potential Advantages |

| Microwave-Assisted Silver-Promoted Coupling | Utilizes microwave irradiation and a silver catalyst for the coupling of N-tosylhydrazones and boronic acids. organic-chemistry.org | Rapid reaction times, high yields. organic-chemistry.org |

| Lewis Acid-Catalyzed Cascade Reaction | A one-pot, three-component reaction involving Knoevenagel condensation, Nazarov cyclization, and electrophilic fluorination. nih.gov | High diastereoselectivity, moderate to good yields. nih.gov |

| Aldolase-Catalyzed Synthesis | Employs aldolase (B8822740) enzymes to control the formation of fluorine-bearing stereocenters. whiterose.ac.uk | High stereoselectivity. whiterose.ac.uk |

| Iodine(I)/Iodine(III) Catalysis | Facilitates the fluorocyclization of 2-vinyl benzaldehydes. nih.govnih.gov | High diastereomeric and enantiomeric ratios. nih.govnih.gov |

Exploration of Undiscovered Biological Targets and Pathways for Fluorinated Indanols

The introduction of fluorine into the indanol scaffold can significantly alter its electronic properties and binding affinities, opening up possibilities for targeting a wide range of biological pathways. While some fluorinated indanols have been investigated for their effects on monoamine transporters, there is a vast, unexplored landscape of potential biological targets. google.comnih.gov

The rigid nature of the indane scaffold makes it an interesting template for designing molecules that can interact with specific protein binding sites. For example, its structural similarity to dopamine (B1211576) suggests potential interactions with dopaminergic receptors. Furthermore, the electron-withdrawing nature of the fluorine atom can enhance binding to enzymes like monoamine oxidases (MAOs), making these compounds candidates for neurotherapeutic development.

Research into related indanol derivatives has revealed a broad spectrum of biological activities, including antitubercular and antimicrobial effects. lppcollegerisod.ac.inbamu.ac.in A series of indanol-1,2,3-triazole derivatives showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting low cytotoxicity. lppcollegerisod.ac.inbamu.ac.in This suggests that fluorinated indanols could also be explored for their potential as anti-infective agents.

The table below highlights some of the potential biological targets and pathways for fluorinated indanols based on studies of related compounds.

| Potential Biological Target/Pathway | Rationale | Potential Therapeutic Area |

| Monoamine Transporters | The indatraline (B1671863) scaffold, a related structure, is a known monoamine reuptake inhibitor. nih.gov | Depression, ADHD |

| Dopaminergic Receptors | The indane scaffold can mimic the planar conformation of dopamine. | Parkinson's disease, Schizophrenia |

| Monoamine Oxidases (MAOs) | The fluorine atom can enhance binding affinity to MAOs. | Parkinson's disease, Depression |

| Bacterial Enzymes | Indanol derivatives have shown antimicrobial activity. lppcollegerisod.ac.inbamu.ac.in | Infectious diseases |

| Mycobacterial Targets | Indanol-1,2,3-triazole derivatives have demonstrated antitubercular activity. lppcollegerisod.ac.inbamu.ac.in | Tuberculosis |

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound and its derivatives, researchers are turning to advanced "omics" technologies. nih.gov These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in cells and organisms upon exposure to a compound. nih.govhumanspecificresearch.orguninet.edu

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), scientists can identify the specific cellular pathways and networks that are modulated by fluorinated indanols. nih.govnih.gov This information is invaluable for elucidating the mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications. humanspecificresearch.org

For example, proteomics can be used to identify the direct protein targets of a compound, while metabolomics can reveal downstream effects on cellular metabolism. nih.gov Integrating these different omics datasets can provide a comprehensive and systems-level understanding of a drug's biological activity. cd-genomics.com Single-cell omics technologies further enhance this by allowing researchers to study the effects of a compound on individual cells within a heterogeneous population. humanspecificresearch.org

The table below outlines how different omics technologies can be applied to the study of this compound.

| Omics Technology | Application in Mechanistic Studies |

| Genomics | Identifies genetic factors that may influence an individual's response to the compound. nih.gov |

| Transcriptomics | Measures changes in gene expression to identify affected cellular pathways. nih.gov |

| Proteomics | Identifies protein targets and downstream changes in protein abundance and post-translational modifications. nih.gov |

| Metabolomics | Analyzes changes in metabolite profiles to understand the compound's impact on cellular metabolism. nih.gov |

| Multi-omics Integration | Combines data from different omics platforms to build a comprehensive model of the compound's mechanism of action. cd-genomics.com |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

The discovery of novel and more potent derivatives of this compound can be accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. uomustansiriyah.edu.iqnih.gov These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, dramatically increasing the efficiency of the drug discovery process. imperial.ac.uk

Combinatorial chemistry involves the systematic and repetitive connection of a set of chemical "building blocks" in various combinations to generate a large number of different molecules. ajprd.comrsc.org This can be done using either solution-phase or solid-phase synthesis methods. ajprd.com The resulting "library" of compounds can then be screened for biological activity using HTS assays. uomustansiriyah.edu.iq

HTS utilizes automated, miniaturized assays to test thousands of compounds simultaneously. nih.gov This allows for the rapid identification of "hits"—compounds that exhibit the desired biological activity. These hits can then be further optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. imperial.ac.uk For example, a study on indole-based probes for HTS of drug binding to human serum albumin highlights the importance of stable and reliable probes for such screening efforts. nih.gov

The table below summarizes the key aspects of these powerful drug discovery tools.

| Approach | Description | Key Advantages |

| Combinatorial Chemistry | The synthesis of large libraries of compounds by combining a limited number of starting materials in multiple ways. ajprd.comrsc.org | Rapid generation of chemical diversity. ajprd.com |

| High-Throughput Screening (HTS) | The automated testing of large numbers of compounds for a specific biological activity. uomustansiriyah.edu.iq | Efficient identification of active compounds ("hits"). uomustansiriyah.edu.iq |

| Structure-Activity Relationship (SAR) Studies | The analysis of how chemical structure relates to biological activity to guide the design of more potent compounds. nih.gov | Rational drug design and optimization. |

Advancements in In Silico Screening and Predictive Modeling for Pharmacological Potentials

In silico methods, which utilize computer simulations and modeling, are becoming increasingly important in drug discovery. These computational approaches can be used to predict the pharmacological properties of a compound before it is even synthesized, saving time and resources.

Virtual screening is a key in silico technique that involves docking large libraries of virtual compounds into the three-dimensional structure of a biological target. scienceopen.com This allows researchers to identify molecules that are likely to bind to the target and have the desired biological effect. scienceopen.com For example, in silico screening has been used to identify potential inhibitors of enzymes involved in diseases like Alzheimer's. scienceopen.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov Once a reliable QSAR model has been developed, it can be used to predict the activity of new, unsynthesized compounds.

In addition to predicting activity, in silico methods can also be used to predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. tandfonline.comrsc.org This information is crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process. sciforum.net

The table below provides an overview of common in silico methods and their applications in drug discovery.

| In Silico Method | Description | Application |

| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a protein target. scienceopen.com | Virtual screening, hit identification. scienceopen.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. nih.gov | Prediction of potency, lead optimization. |

| ADME/Toxicity Prediction | Uses computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of a compound. tandfonline.comrsc.org | Assessment of drug-likeness, identification of potential safety issues. sciforum.net |

Q & A

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)indan-1-ol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves cyclization followed by reduction. For example, 3-(4-fluorophenyl)indan-1-one can be synthesized via cyclization of a precursor (e.g., using butyllithium in ether) and subsequently reduced with NaBH₄ in methanol to yield the alcohol . Key parameters include solvent choice (e.g., methanol for NaBH₄ stability), temperature control (room temperature for reduction), and purification via column chromatography. Yields exceeding 70% are achievable with stoichiometric optimization.

Q. How is the structural characterization of this compound performed, and which spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fluorophenyl and indanol moieties, with characteristic shifts for aromatic protons (δ 6.8–7.3 ppm) and hydroxyl groups (δ 1.5–2.5 ppm, exchangeable). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder or twinning) be resolved during structural determination of this compound derivatives?

- Methodological Answer : Data contradictions arise from molecular disorder or crystal twinning. SHELXL’s twin refinement module allows modeling of twinned datasets by defining a twin law (e.g., a twofold axis). For disorder, partial occupancy refinement and constraints (e.g., SIMU/DELU in SHELX) stabilize the model. Validation tools like PLATON’s ADDSYM check for missed symmetry .

Q. What role does the fluorine substituent play in modulating intermolecular interactions, and how can these be systematically analyzed?

- Methodological Answer : Fluorine enhances electrostatic interactions and influences crystal packing via C–H···F or π-stacking. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding patterns (e.g., R₂²(8) motifs). Computational tools like CrystalExplorer quantify interaction energies, while Hirshfeld surface analysis maps contact contributions (e.g., F···H vs. H···H interactions) .

Q. How can structural modifications at the indan-1-ol core improve target selectivity in enzyme inhibition studies?

- Methodological Answer : Substituent effects are explored through SAR studies. For example:

- Electron-withdrawing groups (e.g., -CF₃ at position 6) enhance binding to hydrophobic enzyme pockets.

- Steric bulk (e.g., methyl groups) reduces off-target interactions.

Docking simulations (AutoDock Vina) predict binding poses, while SPR assays measure affinity changes. Comparative data from analogs (e.g., 3-(4-chlorophenyl)indan-1-ol) highlight fluorine’s unique role in dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.